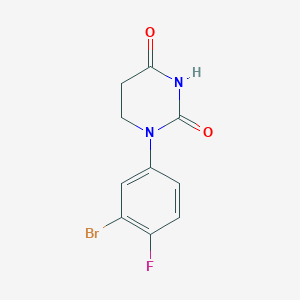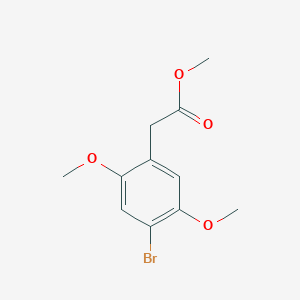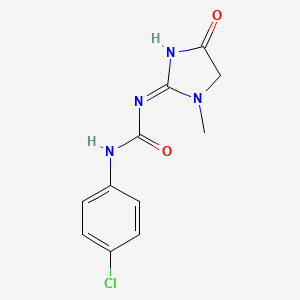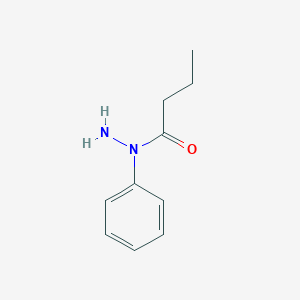![molecular formula C11H23NO5 B13495025 Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate is an ester compound characterized by its unique structure, which includes multiple ethoxy groups and an amino group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate typically involves the reaction of ethyl propanoate with 2-[2-(2-aminoethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate undergoes various chemical reactions including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Hydrolysis: Produces 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid and ethanol.
Oxidation: Forms oxidized derivatives such as nitro compounds.
Substitution: Yields substituted ethoxy derivatives.
Applications De Recherche Scientifique
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors. The ethoxy groups enhance its solubility and stability in various solvents, making it a versatile compound for different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Uniqueness
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate stands out due to its multiple ethoxy groups and the presence of an amino group. These functional groups confer unique properties such as enhanced solubility, stability, and the ability to form hydrogen bonds, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C11H23NO5 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C11H23NO5/c1-2-17-11(13)3-5-14-7-9-16-10-8-15-6-4-12/h2-10,12H2,1H3 |
Clé InChI |
ATQWZAQCONFYRI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)


![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)


![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)
![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)

![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)

